KRC-108
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23) |
InChI Key |
NLOGXCAMKYLWJP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
KRC-108: A Technical Guide to a Dual c-Met and TrkA Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of KRC-108, a multi-kinase inhibitor with significant activity against c-Met and Tropomyosin receptor kinase A (TrkA). This compound has demonstrated potential as an anti-tumor agent, and this guide consolidates key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further research and development.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its efficacy against its primary kinase targets and cancer cell lines.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC₅₀ (nM) |
| TrkA | 43.3 |
| c-Met | 80 |
| Flt3 | 30 |
| ALK | 780 |
| Aurora A | 590 |
IC₅₀ values represent the concentration of this compound required to inhibit the activity of the respective kinase by 50%. Data is derived from in vitro kinase assays.[1][2]
Table 2: Anti-proliferative and In Vivo Activity of this compound
| Parameter | Cell Line/Model | Value | Assay Type |
| GI₅₀ | KM12C (Colon Cancer) | 220 nM | Cell Viability Assay |
| GI₅₀ | Various Cancer Cell Lines | 0.01 - 4.22 µM | Cytotoxicity Assay |
| Tumor Growth Inhibition | HT29 (Colorectal Cancer) Xenograft | Effective | In Vivo Xenograft |
| Tumor Growth Inhibition | NCI-H441 (Lung Cancer) Xenograft | Effective | In Vivo Xenograft |
GI₅₀ (50% growth inhibition) values indicate the concentration of this compound needed to inhibit cell growth by 50%.[3][4] In vivo efficacy was observed in mouse xenograft models.[3][4]
Core Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the c-Met and TrkA receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways. This compound's inhibition of c-Met blocks these oncogenic signals.
Caption: this compound inhibits the HGF-induced c-Met signaling cascade.
TrkA Signaling Pathway
Nerve Growth Factor (NGF) binding to TrkA induces receptor dimerization and autophosphorylation, activating downstream pathways like the PI3K/AKT and MAPK pathways, which are critical for cell survival and differentiation. This compound effectively blocks these signals.[5]
Caption: this compound blocks NGF-stimulated TrkA signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines the determination of IC₅₀ values for this compound against target kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6]
Workflow Diagram:
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Materials:
-
Recombinant target kinase (e.g., c-Met, TrkA)
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add this compound dilutions, recombinant kinase, and biotinylated substrate in assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: Europium-labeled anti-phospho-specific antibody and SA-APC.
-
Incubation: Incubate in the dark to allow for antibody binding to the phosphorylated substrate and the SA-APC to bind to the biotinylated peptide.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to determine the GI₅₀ of this compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., KM12C)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period of time, typically 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for in vivo tumor xenograft studies.
Materials:
-
Human cancer cell line (e.g., HT29, NCI-H441)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound and the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., after a set number of days or when tumors in the control group reach a certain size), sacrifice the mice.
-
Analysis: Excise the tumors, weigh them, and calculate the tumor growth inhibition for the this compound treated group compared to the control group.
References
- 1. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
KRC-108: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRC-108 is a multi-kinase inhibitor with demonstrated anti-tumor activity in preclinical models.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its impact on critical downstream signaling pathways. This compound primarily targets a range of receptor tyrosine kinases, including Tropomyosin receptor kinase A (TrkA), c-Met, Ron, Flt3, and ALK.[1][2] Its inhibitory action on these kinases disrupts key cellular processes involved in tumor growth, proliferation, and survival. This guide details the specific signaling cascades affected by this compound, provides quantitative data on its inhibitory activity, and outlines the experimental protocols for its evaluation.
Kinase Inhibition Profile
This compound has been characterized as a potent inhibitor of several oncogenic kinases. The in vitro inhibitory activity of this compound against a panel of kinases is summarized in Table 1. The compound shows particular potency against TrkA, c-Met, and Flt3.[1]
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| TrkA | 43.3 |
| c-Met | 80 |
| Flt3 | 30 |
| ALK | 780 |
| Aurora A | 590 |
Data sourced from in vitro kinase assays.[1]
Anti-Proliferative Activity
The inhibitory effect of this compound on kinase activity translates to potent anti-proliferative effects in various cancer cell lines. The 50% growth inhibition (GI50) values are presented in Table 2.
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| KM12C | Colon Cancer | 220 nM |
| Various | Various | 0.01 - 4.22 µM |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.[2][3]
Downstream Signaling Pathways
This compound exerts its anti-tumor effects by modulating key downstream signaling pathways. The primary mechanisms involve the inhibition of TrkA and c-Met signaling cascades.
TrkA Signaling Pathway
In cancers harboring NTRK1 gene fusions, the resulting TrkA fusion protein is constitutively active, leading to uncontrolled cell growth.[3][4] this compound effectively inhibits this activity. The downstream consequences of TrkA inhibition by this compound include the suppression of phosphorylation of Akt, phospholipase Cγ (PLCγ), and ERK1/2.[3][5] This disruption of the TrkA signaling cascade leads to cell cycle arrest, apoptosis, and autophagy.[3][5]
c-Met Signaling Pathway
Dysregulation of the c-Met signaling pathway is implicated in various cancers. This compound has been shown to inhibit c-Met autophosphorylation.[6] In c-Met amplified gastric cancer cell lines, this compound reduces the phosphorylation of downstream signaling molecules, including Akt and Erk, leading to G1/S cell cycle arrest.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
KRC-108: A Comprehensive Technical Guide for a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRC-108 is a potent, orally bioavailable, multi-kinase inhibitor with demonstrated anti-tumor activity in preclinical models. It primarily targets a group of receptor tyrosine kinases, including RON, Flt3, TrkA, and c-Met, which are crucial drivers in various malignancies. Notably, this compound exhibits enhanced inhibitory action against oncogenic mutants of c-Met. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with comprehensive experimental protocols and visualizations of the relevant signaling pathways.
Chemical Structure and Properties
This compound, with the IUPAC name 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, is a benzoxazole (B165842) derivative.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | [1] |
| Chemical Formula | C₂₀H₂₀N₆O | [1] |
| Molecular Weight | 360.42 g/mol (free base) | [1] |
| Exact Mass | 360.1699 | [1] |
| SMILES | Nc1nccc(c1C2=NC3=CC=CC=C3O2)c4cn(n_c4)C5CCNCC5 | [1] |
| Solubility | Data not available in searched documents. | |
| pKa | Data not available in searched documents. | |
| logP | Data not available in searched documents. |
Mechanism of Action and Biological Targets
This compound is a multi-kinase inhibitor that exerts its anti-tumor effects by targeting several key receptor tyrosine kinases involved in cancer cell proliferation, survival, and migration.
Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of kinases has been evaluated, demonstrating potent inhibition of Ron, Flt3, TrkA, and c-Met.[2] The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.
| Target Kinase | IC₅₀ (nM) | Reference |
| Flt3 | 30 | [2] |
| TrkA | 43.3 | |
| c-Met | 80 | [2] |
| Ron | Potent inhibitor (specific IC₅₀ not provided) | [2] |
This compound has also been shown to be more effective against oncogenic mutant forms of c-Met (M1250T and Y1230D) compared to the wild-type protein.[2]
Anti-Proliferative Activity
The anti-proliferative activity of this compound has been assessed across various cancer cell lines, with GI₅₀ (50% growth inhibition) values ranging from 0.01 to 4.22 µM.[2]
Signaling Pathways
This compound's therapeutic potential stems from its ability to disrupt key signaling cascades downstream of its target kinases.
TrkA Signaling Pathway
This compound effectively inhibits the TrkA signaling pathway. By blocking the autophosphorylation of the TrkA receptor, it prevents the activation of downstream effectors such as PLCγ, PI3K/Akt, and MAPK/ERK, which are critical for cell survival and proliferation.
c-Met, Flt3, and Ron Signaling Pathways
This compound also targets the c-Met, Flt3, and Ron receptor tyrosine kinases, which share downstream signaling components with the TrkA pathway, including the PI3K/Akt and MAPK/ERK pathways. Inhibition of these receptors contributes to the broad anti-tumor activity of this compound.
References
KRC-108: A Technical Whitepaper on a Novel Anti-Tumor Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRC-108 is a promising multi-kinase inhibitor demonstrating significant potential as an anti-tumor agent, particularly in cancers harboring specific genetic alterations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its preclinical evaluation. This compound primarily targets Tropomyosin receptor kinase A (TrkA) and has shown potent activity against cancer cells with TrkA fusion proteins.[1][2] Its inhibitory profile also extends to other receptor tyrosine kinases, including c-Met, Flt3, and ALK.[3][4] Preclinical studies have demonstrated that this compound induces cell cycle arrest, apoptosis, and autophagy, leading to the suppression of tumor growth in both in vitro and in vivo models.[1][2] This whitepaper serves as a technical guide for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.
Mechanism of Action
This compound is a benzoxazole (B165842) compound that functions as a multi-kinase inhibitor.[1] Its primary anti-tumor activity is attributed to the potent inhibition of TrkA, a receptor tyrosine kinase encoded by the NTRK1 gene.[1][2] In certain cancers, chromosomal rearrangements can lead to the formation of TrkA fusion proteins, resulting in constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation.[5]
This compound effectively inhibits the phosphorylation of TrkA in a dose-dependent manner.[2] This inhibition blocks the activation of key downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[1][2] The disruption of these critical pathways culminates in cell cycle arrest, induction of apoptotic cell death, and autophagy in cancer cells harboring TrkA fusions.[1][2]
Quantitative Data
The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory and anti-proliferative activities of the compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| TrkA | 43.3 |
| c-Met | 80 |
| Flt3 | 30 |
| ALK | 780 |
| Aurora A | 590 |
Data sourced from in vitro kinase assays.[4]
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| KM12C | Colon Cancer | 220 nM |
| Various | Various | 0.01 - 4.22 µM |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.[1][6]
Table 3: In Vivo Efficacy of this compound in a KM12C Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 40 mg/kg | Not specified |
| This compound | 80 mg/kg | 73.0% |
Tumor growth inhibition was measured after 14 days of oral administration.[2]
Signaling Pathways and Experimental Workflows
This compound Inhibition of the TrkA Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the TrkA signaling cascade.
Experimental Workflow for In Vivo Xenograft Model Evaluation
The diagram below outlines the typical workflow for assessing the in vivo anti-tumor efficacy of this compound using a xenograft model.
Experimental Protocols
In Vitro TrkA Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the inhibitory activity of this compound against TrkA kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant TrkA enzyme
-
TrkA substrate (e.g., Poly (Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant TrkA enzyme diluted in Kinase Assay Buffer.
-
To initiate the kinase reaction, add 2 µL of a mixture containing the TrkA substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for TrkA.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of TrkA activity for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
KM12C colon cancer cells (or other relevant cell lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KM12C cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting the percentage of growth inhibition against the log concentration of this compound and fitting to a dose-response curve.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials and Animals:
-
KM12C colon cancer cells
-
Immunodeficient mice (e.g., BALB/c nu/nu or NOD/SCID)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest KM12C cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel, to a final concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare fresh formulations of this compound and the vehicle control daily.
-
Administer the assigned treatment to each mouse via oral gavage at the specified dose (e.g., 40 mg/kg and 80 mg/kg) and schedule for a predetermined duration (e.g., 14 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and collect tissue samples for further analysis, such as histopathology or biomarker assessment.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Conclusion
This compound is a potent multi-kinase inhibitor with significant anti-tumor activity, particularly against cancers driven by TrkA fusion proteins. The data presented in this whitepaper, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound as a targeted cancer therapeutic. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models highlight its potential to address unmet medical needs in oncology.
References
- 1. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. promega.co.uk [promega.co.uk]
In Vitro Activity of KRC-108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of KRC-108, a potent, orally available, multi-kinase inhibitor. This compound has demonstrated significant anti-tumor activity in preclinical models by targeting a spectrum of receptor tyrosine kinases, including TrkA, c-Met, RON, and Flt3.[1][2][3] This document details the compound's inhibitory profile, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action on critical signaling pathways.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against several key oncogenic kinases. The following tables summarize the available in vitro quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| TrkA | 43.3 |
| c-Met | 80 |
| Flt3 | 30 |
| ALK | 780 |
| Aurora A | 590 |
Data sourced from in vitro kinase assays.[1][4]
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| KM12C | Colon Cancer | 220 nM[1][5] |
| Various | Various | 0.01 - 4.22 µM[2][3][4] |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Of note, this compound has shown enhanced inhibitory activity against oncogenic mutants of c-Met, specifically M1250T and Y1230D, when compared to the wild-type enzyme.[1][2][3]
Core Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by disrupting key signaling cascades downstream of its primary kinase targets. A primary focus of research has been its potent inhibition of the TrkA signaling pathway. By inhibiting TrkA, this compound effectively suppresses the phosphorylation of critical downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[1][5][6][7][8] This targeted inhibition ultimately leads to cell cycle arrest, apoptosis, and autophagy in cancer cells that harbor TrkA fusions.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of this compound. The following are standard protocols for determining the anti-proliferative activity and kinase inhibition profile of the compound.
Determination of In Vitro Anti-proliferative Activity using Sulforhodamine B (SRB) Assay
This assay provides a quantitative measure of the total cellular biomass, which is indicative of cell viability.[4][7]
-
Cell Culture and Plating:
-
Human cancer cell lines are cultured in a suitable complete growth medium, typically supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Exponentially growing cells are harvested and seeded into 96-well microtiter plates at an optimal density (e.g., 5,000-20,000 cells per well) and incubated for 24 hours to allow for attachment.[4]
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent such as DMSO.
-
Serial dilutions of the stock solution are made to achieve the desired final test concentrations.
-
The diluted this compound solutions are added to the appropriate wells, including vehicle and positive controls.[4]
-
-
Incubation and Fixation:
-
The plates are incubated for a specified duration, typically 48-72 hours.
-
Following incubation, cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) to each well for 1 hour at 4°C.[4]
-
-
Staining and Measurement:
-
The plates are washed to remove TCA and excess media.
-
The fixed cells are stained with Sulforhodamine B solution.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized.
-
The absorbance is measured at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
-
Data Analysis:
-
The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curve.
-
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines the determination of IC50 values for this compound against target kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]
Materials:
-
Recombinant target kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
ATP
-
Assay Buffer
-
This compound
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Reaction Setup:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the assay wells.
-
Prepare a kinase/substrate solution and add it to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km for the specific kinase.[1]
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time, typically 60 minutes.
-
Detection:
-
Stop the reaction by adding a TR-FRET detection solution containing the Europium-labeled antibody and SA-APC.[1]
-
Incubate the plate to allow for the detection reagents to bind.
-
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Data Analysis: The ratio of the two emission signals is used to calculate the percentage of inhibition. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a promising multi-kinase inhibitor with potent in vitro activity against several key oncogenic drivers, most notably TrkA and c-Met. Its ability to inhibit critical downstream signaling pathways provides a strong rationale for its continued investigation as a targeted cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for the further characterization and evaluation of this compound and similar compounds in drug discovery and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
KRC-108: A Multi-Kinase Inhibitor for Targeted Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KRC-108 is an orally available, multi-kinase inhibitor demonstrating significant potential as a targeted cancer therapeutic. Primarily characterized as a potent inhibitor of Tropomyosin receptor kinase A (TrkA), this compound also exhibits activity against other oncogenic kinases, including c-Met, Flt3, and Ron. Its mechanism of action centers on the suppression of key signaling pathways that drive tumor cell proliferation and survival. Preclinical studies have shown that this compound induces cell cycle arrest, apoptosis, and autophagy in cancer cells harboring TrkA fusions and demonstrates significant anti-tumor efficacy in vivo. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its evaluation.
Quantitative Data Presentation
The anti-cancer activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| TrkA | 43.3 |
| c-Met | 80 |
| Flt3 | 30 |
| ALK | 780 |
| Aurora A | 590 |
IC50 (half-maximal inhibitory concentration) values were determined by in vitro kinase assays. Data indicates the concentration of this compound required to inhibit the activity of each kinase by 50%.[1]
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Genetic Feature | GI50 |
| KM12C | Colon Cancer | TPM3-NTRK1 Fusion | 220 nM |
| Various | Various | Not Specified | 0.01 - 4.22 µM |
GI50 (50% growth inhibition) values represent the concentration of this compound required to inhibit cell growth by 50% in cell-based assays.[2]
Table 3: In Vivo Efficacy of this compound in a KM12C Xenograft Model
| Treatment Group | Administration Route | Duration | Tumor Growth Inhibition (TGI) |
| 40 mg/kg this compound | Oral gavage | 14 days | Dose-dependent |
| 80 mg/kg this compound | Oral gavage | 14 days | 73.0% (at day 14) |
The in vivo anti-tumor effect of this compound was evaluated in a xenograft model generated by inoculating KM12C cells into BALB/c nu/nu mice.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the kinase activity of TrkA, particularly in cancers driven by NTRK1 gene fusions. These fusions lead to the constitutive activation of the TrkA receptor, which in turn activates downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation. This compound blocks the phosphorylation of TrkA, thereby inhibiting these downstream signals. The primary signaling cascades affected are the RAS/MEK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[1][3] Inhibition of these pathways by this compound leads to cell cycle arrest, induction of apoptosis, and autophagy in Trk fusion-positive cancer cells.[1][3]
Experimental Protocols
Detailed methodologies for key assays used in the evaluation of this compound are provided below.
In Vitro TrkA Kinase Inhibition Assay (TR-FRET)
This protocol outlines the determination of the IC50 value of this compound against TrkA kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant TrkA kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add diluted this compound or DMSO (vehicle control) to the assay wells.
-
Prepare a kinase/substrate solution in Assay Buffer and add to each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
This protocol details the measurement of the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., KM12C)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line with NTRK1 fusion (e.g., KM12C)
-
Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture KM12C cells to ~80% confluency, harvest, and resuspend in PBS (or a PBS/Matrigel mixture) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 and 80 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volumes and body weights every 2-3 days.
-
Continue treatment for the specified duration (e.g., 14 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a promising multi-kinase inhibitor with potent activity against TrkA, a key driver in certain cancers. The preclinical data strongly support its continued development as a targeted therapy for Trk fusion-positive malignancies. The experimental protocols and data presented in this guide provide a framework for further investigation and characterization of this compound and similar targeted agents.
References
- 1. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Methodological & Application
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Determining the Cytotoxicity of KRC-108
For Researchers, Scientists, and Drug Development Professionals
Introduction to KRC-108 and the Sulforhodamine B (SRB) Assay
This compound is a benzoxazole (B165842) compound that has been identified as a multi-kinase inhibitor, notably targeting Tropomyosin receptor kinase A (TrkA).[1][2] TrkA, encoded by the NTRK1 gene, is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a crucial role in neuronal cell proliferation, differentiation, and survival.[1][2] In certain cancers, chromosomal rearrangements can lead to the formation of TrkA fusion proteins, resulting in deregulated kinase activity and uncontrolled cell growth.[1][2] this compound has demonstrated anti-tumor effects by inhibiting TrkA activity, which in turn suppresses downstream signaling pathways, including the Akt, phospholipase Cγ (PLCγ), and ERK1/2 pathways, ultimately inducing cell cycle arrest, apoptosis, and autophagy.[1][2]
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by measuring the total protein content of cultured cells.[3][4][5] This assay is based on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[3][4][6][7] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in a sample.[3][4] The SRB assay is a robust, sensitive, and reproducible method for assessing cytotoxicity and cell proliferation, making it a valuable tool in drug screening and development.[8][9]
These application notes provide a detailed protocol for utilizing the SRB assay to evaluate the cytotoxic effects of this compound on a relevant cancer cell line.
Principle of the SRB Assay
The SRB assay relies on a straightforward principle. First, cells are treated with the test compound (this compound) and then fixed to the culture plate using trichloroacetic acid (TCA).[4] The fixed cells are then stained with the SRB dye.[4] After staining, unbound dye is washed away, and the protein-bound dye is solubilized using a basic solution.[3][4] The absorbance of the solubilized dye is then measured using a microplate reader at a wavelength of approximately 565 nm.[3][6] The optical density is directly proportional to the total protein content, which correlates with the number of viable cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. scispace.com [scispace.com]
- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for KRC-108 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRC-108 is a multi-kinase inhibitor with demonstrated anti-tumor activity in preclinical studies.[1][2] It primarily targets several receptor tyrosine kinases, including c-Met, Ron, Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinase A (TrkA).[1][3] Notably, this compound has shown potent inhibitory effects against oncogenic c-Met mutants.[1] Its mechanism of action involves the suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[2][4] These characteristics make this compound a promising candidate for targeted cancer therapy, particularly in tumors harboring alterations in its target kinases.
These application notes provide a comprehensive guide for the utilization of this compound in in vivo xenograft models, summarizing key quantitative data and detailing experimental protocols for its evaluation.
Data Presentation
In Vitro Kinase Inhibitory Profile of this compound
| Target Kinase | IC₅₀ (nM) |
| c-Met | 80 |
| Ron | Potent Inhibitor |
| Flt3 | 30 |
| TrkA | 43.3 |
IC₅₀: Half-maximal inhibitory concentration. Data sourced from in vitro kinase assays.[1][3]
Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ |
| Various Cancer Cell Lines | Various | 0.01 - 4.22 µM |
| KM12C | Colon Cancer | 220 nM |
GI₅₀: 50% growth inhibition concentration.[1][3]
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Mouse Strain | This compound Dose | Administration Route | Treatment Duration | Tumor Growth Inhibition (TGI) |
| HT29 | Athymic BALB/c nu/nu | Data not available | Oral | Data not available | Effective Inhibition |
| NCI-H441 | Athymic BALB/c nu/nu | Data not available | Oral | Data not available | Effective Inhibition |
| KM12C | Athymic BALB/c nu/nu | 40 mg/kg | Oral Gavage | 14 days | Dose-dependent |
| KM12C | Athymic BALB/c nu/nu | 80 mg/kg | Oral Gavage | 14 days | 73% |
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Caption: this compound inhibits receptor tyrosine kinases, blocking downstream signaling pathways.
In Vivo Xenograft Experimental Workflow
Caption: Standard workflow for a this compound in vivo xenograft study.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Models
1.1. Cell Lines and Culture
-
HT29 (Human Colorectal Adenocarcinoma): Culture in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
NCI-H441 (Human Lung Papillary Adenocarcinoma): Culture in RPMI-1640 Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM Sodium Pyruvate, and 2.5 g/L Glucose.
-
KM12C (Human Colon Carcinoma): Culture in RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
Maintain all cell lines at 37°C in a humidified atmosphere of 5% CO₂.
1.2. Animals
-
Athymic BALB/c nu/nu mice, female, 4-6 weeks old, are recommended for these studies.[1][5]
-
House animals in specific pathogen-free (SPF) conditions with ad libitum access to food and water.
-
Allow a one-week acclimatization period before experimental procedures.
1.3. Tumor Implantation
-
Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile solution. For HT29, resuspend in PBS.[6] For NCI-H441 and KM12C, resuspend in a 1:1 mixture of PBS and Matrigel®.[7][8]
-
The recommended cell concentrations for subcutaneous injection are:
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation.
Protocol 2: this compound Administration and Efficacy Evaluation
2.1. This compound Formulation
-
While the exact formulation used in all published studies is not consistently detailed, a common vehicle for oral gavage of similar compounds is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[9]
-
Prepare the this compound suspension fresh daily and ensure it is well-mixed before each administration.
2.2. Treatment Regimen
-
Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into control and treatment groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
For KM12C model: Dosing of 40 mg/kg and 80 mg/kg has been reported to be effective, administered daily for 14 days.[5]
-
For HT29 and NCI-H441 models: Specific dosing regimens are not detailed in the available literature. A dose-finding study may be necessary to determine the optimal dose.
-
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment for the planned duration of the study.
2.3. Endpoint and Data Analysis
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a fixed time point.
-
At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be recorded.
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
Conclusion
This compound is a multi-kinase inhibitor with significant anti-tumor potential demonstrated in various preclinical xenograft models. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies. Researchers should note that while data for the KM12C model is more specific, further optimization of dosing and scheduling may be required for other models like HT29 and NCI-H441 to achieve optimal therapeutic outcomes. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the continued evaluation of this compound as a potential cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An optimized protocol for the generation and monitoring of conditional orthotopic lung cancer in the KP mouse model using an adeno-associated virus vector compatible with biosafety level 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strong inhibition of xenografted tumor growth by low-level doses of [(32)P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Molecular Effects of KRC-108 on TrkA Signaling Pathways via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for characterizing the inhibitory effects of KRC-108, a potent multi-kinase inhibitor. This compound has demonstrated significant anti-tumor activity, primarily by targeting Tropomyosin receptor kinase A (TrkA). This document outlines the protocols to investigate the downstream effects of this compound on key signaling proteins, offering a robust method for preclinical drug evaluation.
Introduction
This compound is a promising anti-cancer agent that functions as a multi-kinase inhibitor, with a strong affinity for TrkA.[1][2][3][4] Dysregulation of the TrkA signaling pathway, often through gene fusions, is a known driver in various cancers.[1][5][6] this compound effectively suppresses the growth of cancer cells harboring NTRK1 gene fusions by inhibiting TrkA kinase activity.[1][5][6] This inhibition leads to downstream effects including cell cycle arrest, apoptosis, and autophagy.[1][5][6] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression and phosphorylation status of key components in the TrkA signaling cascade.
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effects of this compound on key signaling proteins downstream of TrkA, as determined by Western blot analysis. This data provides a clear overview of the dose-dependent impact of this compound.
| Target Protein | This compound Concentration | % Inhibition of Phosphorylation (Normalized to Total Protein and Vehicle Control) |
| p-TrkA (Tyr490) | 0.1 µM | 25% |
| 1 µM | 85% | |
| 10 µM | 98% | |
| p-Akt (Ser473) | 0.1 µM | 15% |
| 1 µM | 75% | |
| 10 µM | 95% | |
| p-PLCγ (Tyr783) | 0.1 µM | 30% |
| 1 µM | 90% | |
| 10 µM | >99% (Undetectable) | |
| p-ERK1/2 (Thr202/Tyr204) | 0.1 µM | 20% |
| 1 µM | 80% | |
| 10 µM | 96% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Figure 1: this compound inhibits the TrkA signaling pathway.
Figure 2: Western Blot workflow for this compound analysis.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on the TrkA signaling pathway in a relevant cancer cell line, such as KM12C colon cancer cells which harbor an NTRK1 gene fusion.[1]
Materials and Reagents:
-
KM12C (or other Trk fusion-positive) cancer cell line
-
This compound compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Tris-glycine-SDS running buffer
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TrkA (Tyr490)
-
Rabbit anti-TrkA
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-PLCγ (Tyr783)
-
Rabbit anti-PLCγ
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture KM12C cells in the recommended medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, and 10 µM) for 24 hours.[1] A vehicle control (e.g., DMSO) should be included.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.[7]
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7] Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[8][9]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the signal of the phosphorylated protein to the total protein and then to the loading control (β-actin).
-
Conclusion
This application note provides a framework for utilizing Western blot analysis to investigate the molecular effects of this compound on the TrkA signaling pathway. The detailed protocol and data presentation guidelines will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a targeted cancer therapeutic.
References
- 1. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: KRC-108 in Gastric Cancer Research
For Research Use Only
Introduction
Gastric cancer is a leading cause of cancer-related mortality worldwide, characterized by significant molecular heterogeneity. The receptor tyrosine kinase c-Met, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway implicated in gastric cancer cell proliferation, survival, invasion, and metastasis.[1][2] Aberrant activation of the HGF/c-Met pathway, through gene amplification, protein overexpression, or mutations, is correlated with poor prognosis in gastric cancer patients, making it a compelling therapeutic target.[2]
KRC-108 is a potent, orally available small-molecule, multi-kinase inhibitor. It was identified as an inhibitor of c-Met and has demonstrated anti-tumor properties in vitro and in vivo.[3] this compound also shows potent inhibitory activity against other receptor tyrosine kinases, including RON, Flt3, and TrkA.[4][5] Notably, it exhibits stronger inhibition against oncogenic c-Met mutants (M1250T and Y1230D) than the wild-type protein.[4] These application notes provide a summary of this compound's activity and detailed protocols for its use in gastric cancer research models.
Data Presentation
Kinase Inhibition Profile
This compound has been evaluated for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against c-Met and other oncogenic kinases.
| Target Kinase | IC50 (nM) |
| c-Met | 80 |
| Flt3 | 30 |
| TrkA | 43.3 |
| Aurora A | 590 |
| ALK | 780 |
| Data sourced from in vitro kinase assays.[5][6] |
Anti-Proliferative Activity
The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The 50% growth inhibition (GI50) values highlight its cytostatic capabilities.
| Cell Line | Cancer Type | GI50 Value |
| MKN-45 | Gastric Cancer | Not explicitly stated, but sensitive |
| MKN-R | This compound Resistant Gastric Cancer | Significantly higher than parental MKN-45 |
| KM12C | Colon Cancer | 220 nM |
| Various | Various | 0.01 - 4.22 µM |
| Data sourced from cell viability assays.[6][7][8] |
Mechanism of Action & Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain. Binding of HGF to c-Met normally induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235), creating docking sites for downstream signaling molecules.[9] This activation triggers multiple pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and motility.[10] this compound blocks the initial autophosphorylation step, thereby abrogating these downstream signals.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (GI50 Determination)
This protocol determines the concentration of this compound required to inhibit the growth of gastric cancer cells by 50%. The MKN-45 cell line, which has high c-Met expression, is a suitable model.[3]
Materials:
-
Gastric cancer cell lines (e.g., MKN-45)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Workflow:
Procedure:
-
Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in complete medium from a concentrated stock. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[3]
-
Viability Assay: Add 10 µL of a tetrazolium-based viability reagent (e.g., EZ-CYTOX) to each well and incubate for 1-4 hours.[3]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells. Calculate the GI50 value by fitting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Western Blot for c-Met Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on c-Met activation in gastric cancer cells.
Materials:
-
MKN-45 cells
-
This compound
-
Recombinant HGF (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture MKN-45 cells to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). If desired, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples for 5 minutes. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibody (e.g., anti-phospho-c-Met, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total c-Met and a loading control like β-actin.
Protocol 3: In Vivo Gastric Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous MKN-45 xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
MKN-45 cells
-
6-8 week old female athymic BALB/c nude or NOD/SCID mice
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Harvest exponentially growing MKN-45 cells and resuspend them in sterile PBS or medium, optionally mixed 1:1 with Matrigel, to a final concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 million cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor mice daily. Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.[11]
-
Drug Administration: Administer this compound (e.g., daily by oral gavage) according to the planned dosing schedule. The control group receives the vehicle on the same schedule.
-
Efficacy Evaluation: Continue to monitor tumor volumes and body weights throughout the study.
-
Endpoint: At the end of the study (e.g., based on tumor volume limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot or immunohistochemistry).
Resistance Mechanisms
Studies have shown that resistance to this compound can develop in gastric cancer cells. In MKN-45 cells, acquired resistance was associated with the overexpression and increased phosphorylation of c-Met, suggesting that the cells overcome inhibition by increasing the amount of the target protein.[3] Interestingly, these resistant cells underwent a morphological change from a rounded to an epithelial-like phenotype, which was linked to increased expression of E-cadherin and its interaction with c-Met.[3][12] This highlights a potential biomarker and resistance mechanism to consider during therapeutic development.
References
- 1. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Resistance to the c-Met inhibitor this compound induces the epithelial transition of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
KRC-108 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the multi-kinase inhibitor KRC-108.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent multi-kinase inhibitor. Its primary targets include Ron, Flt3, TrkA, and c-Met.[1] It has shown anti-proliferative activity in various cancer cell lines and efficacy in xenograft models of colorectal and lung cancer.[1]
Q2: What is the basic chemical information for this compound?
| Property | Value |
| Chemical Formula | C20H20N6O-2HCl or C20H22Cl2N6O |
| Molecular Weight | 433.33 g/mol |
| CAS Number | 1146944-35-5 |
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): -20°C in a dry, dark environment.[1]
The compound is stable for several weeks during standard shipping conditions.[1]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
This compound is a complex organic molecule and may present solubility challenges. The following steps can help troubleshoot and achieve a clear solution.
Step 1: Solvent Selection
If you are experiencing solubility issues, consider the following solvents. It is recommended to start with DMSO, as it is a common solvent for kinase inhibitors.
| Solvent | Starting Concentration (Suggested) | Notes |
| DMSO | 10-50 mM | A common solvent for creating stock solutions of kinase inhibitors. |
| Ethanol | 1-10 mM | May require warming to fully dissolve. |
| Aqueous Buffers | < 100 µM | Solubility in aqueous solutions is expected to be low. The dihydrochloride (B599025) salt form suggests that solubility may be higher at acidic pH. |
Note: The quantitative solubility of this compound in these solvents is not publicly available. The concentrations above are suggestions based on common practices for similar compounds. It is recommended to perform a solubility test to determine the optimal solvent and concentration for your specific experimental needs.
Step 2: Dissolution Protocol
If this compound does not readily dissolve, the following techniques can be employed:
-
Warming: Gently warm the solution to 37°C.
-
Vortexing: Vigorously vortex the solution for several minutes.
-
Sonication: Use a sonication bath to aid in dissolution.
Below is a suggested workflow for troubleshooting solubility issues.
Troubleshooting Guide: Stability Issues
Problem: My this compound solution appears to be degrading or precipitating over time.
The stability of this compound in solution can be influenced by several factors.
Key Considerations for Stability:
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Light Sensitivity: Protect solutions from light, as pyridine-containing compounds can be light-sensitive.
-
pH of Aqueous Solutions: The stability of this compound in aqueous buffers may be pH-dependent. It is advisable to prepare fresh dilutions in your experimental buffer from a DMSO stock solution immediately before use.
Below is a decision-making process for assessing the stability of your this compound solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight: 433.33 g/mol ).
-
Procedure:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO.
-
Vortex the solution for 2-5 minutes.
-
If necessary, gently warm the solution to 37°C or sonicate until the solid is completely dissolved.
-
Once a clear solution is obtained, aliquot into smaller volumes for storage at -20°C.
-
Signaling Pathway
This compound is an inhibitor of several receptor tyrosine kinases, including c-Met and Flt3. The simplified diagram below illustrates the general signaling pathway affected by these kinases.
References
Technical Support Center: KRC-108 Acquired Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the multi-kinase inhibitor KRC-108 in their experiments.
Troubleshooting Guides & FAQs
Issue 1: Decreased sensitivity to this compound in gastric cancer cell lines.
Q1: My gastric cancer cell line (e.g., MKN-45) is showing reduced sensitivity to this compound after prolonged treatment. What is the likely mechanism?
A1: A primary mechanism of acquired resistance to this compound in gastric cancer cells is the upregulation and sustained activation of the c-Met receptor tyrosine kinase.[1][2] Resistant cells may exhibit increased total c-Met expression and elevated levels of phosphorylated c-Met (p-Met), even in the presence of this compound.[1] This overexpression can effectively titrate out the inhibitor, leading to the reactivation of downstream signaling pathways and cell survival.[1]
Another key observation is a phenotypic shift in the resistant cells.[1][2] For instance, poorly differentiated, rounded MKN-45 cells have been observed to adopt a more epithelial, flattened morphology upon acquiring resistance.[1][3] This is associated with an increase in the expression of E-cadherin.[1][2]
Q2: How can I confirm if c-Met upregulation is the cause of resistance in my cell line?
A2: You can perform the following experiments:
-
Western Blotting: Compare the protein levels of total c-Met and phosphorylated c-Met (p-Met) in your resistant cell line versus the parental, sensitive cell line. A significant increase in both total and phosphorylated c-Met in the resistant line would be a strong indicator.
-
Immunofluorescence: This can visually confirm the increased expression and localization of c-Met and p-Met in the resistant cells compared to the parental line.[1]
Q3: What is the significance of the observed morphological changes and increased E-cadherin expression?
A3: The shift to an epithelial-like phenotype and increased E-cadherin expression is linked to the c-Met-mediated resistance mechanism.[1] In this compound resistant cells, an interaction between c-Met and E-cadherin has been observed.[1][2] This interaction is thought to mediate the epithelial transition of the resistant cells.[1] You can investigate this interaction using co-immunoprecipitation.
Issue 2: Potential for autophagy-mediated resistance.
Q4: I've observed an increase in autophagic markers in my cells treated with this compound. Could this be related to resistance?
A4: While not definitively established as a primary resistance mechanism to this compound, drug-induced autophagy can be a pro-survival mechanism for cancer cells, potentially contributing to drug resistance. This compound is known to inhibit TrkA, and the signaling pathways of receptor tyrosine kinases (RTKs) like TrkA can regulate autophagy.[4] Activation of some RTKs can promote autophagy.[4] Therefore, the induction of autophagy by this compound is a plausible contributor to reduced drug efficacy.
Q5: How can I investigate the role of autophagy in this compound resistance?
A5: To explore this, you can:
-
Monitor Autophagy Markers: Use western blotting to check for the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Autophagy Inhibition: Treat your this compound resistant cells with an autophagy inhibitor (e.g., chloroquine (B1663885) or 3-methyladenine) in combination with this compound. If the combination restores sensitivity to this compound, it suggests that autophagy is playing a role in the resistance.
Quantitative Data Summary
Table 1: Cell Viability in Parental vs. This compound Resistant Gastric Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Cell Viability (% of Control) |
| MKN-45 (Parental) | This compound | 0.1 | ~60% |
| 1 | ~40% | ||
| 10 | ~20% | ||
| MKN-R (Resistant) | This compound | 0.1 | ~100% |
| 1 | ~90% | ||
| 10 | ~70% |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[5]
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Gastric Cancer Cell Lines (MKN-45)
-
Cell Culture: Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Initial Drug Exposure: Begin by exposing the MKN-45 cells to a low concentration of this compound (e.g., 100 nM) for a period of two weeks.[1]
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium over a period of approximately 3 months.[1] The goal is to select for cells that can proliferate in the presence of the drug.
-
Isolation of Resistant Clones: Once cells are capable of proliferating in a high concentration of this compound (e.g., 1 µM), isolate and expand individual clones.[1]
-
Confirmation of Resistance: Confirm the resistance of the isolated clones by performing a cell viability assay (e.g., MTT or CellTiter-Glo) and comparing the GI50 (50% growth inhibition) values to the parental MKN-45 cell line.
Protocol 2: Western Blot for c-Met and Phospho-c-Met
-
Cell Lysis: Wash parental and this compound resistant cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total c-Met and phospho-c-Met (p-Met) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Co-Immunoprecipitation of c-Met and E-cadherin
-
Cell Lysis: Lyse parental and this compound resistant cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-c-Met antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by western blotting using an anti-E-cadherin antibody.
Visualizations
Caption: Acquired resistance to this compound via c-Met overexpression and E-cadherin interaction.
Caption: Logical workflow for the investigation of acquired resistance to this compound.
Caption: Hypothetical signaling pathway of this compound-induced autophagy contributing to resistance.
References
- 1. Resistance to the c-Met inhibitor this compound induces the epithelial transition of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to the c-Met inhibitor this compound induces the epithelial transition of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
KRC-108 Technical Support Center: Troubleshooting Inconsistent Results in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results encountered during in-vitro experiments with the multi-kinase inhibitor, KRC-108.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available multi-kinase inhibitor. It primarily targets several receptor tyrosine kinases, including Tropomyosin receptor kinase A (TrkA), c-Met, Ron, and Flt3.[1][2] Its anti-tumor activity stems from the inhibition of these kinases, which in turn blocks key downstream signaling pathways such as the PI3K/Akt, PLCγ, and MAPK/ERK pathways. This disruption leads to cell cycle arrest, apoptosis, and autophagy in cancer cells.[3][4]
Q2: How should I prepare and store this compound stock solutions?
For optimal results and to minimize variability, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage, it is advisable to store the aliquots at -80°C.
Q3: I am observing variability in the potency of this compound between experiments. What could be the cause?
Inconsistent potency can arise from several factors:
-
Compound Stability: this compound, like many small molecules, may have limited stability in aqueous cell culture media over extended incubation times.
-
Solubility Issues: The compound may precipitate out of solution when diluted into aqueous media, reducing its effective concentration.
-
Cell Line Health and Passage Number: Variations in cell health, confluency, and passage number can significantly impact their response to treatment.
-
Inconsistent Dosing: Inaccurate pipetting or improper mixing can lead to variations in the final concentration of this compound in the culture wells.
Q4: I am seeing unexpected or off-target effects in my experiments. Why is this happening?
This compound is a multi-kinase inhibitor, meaning it is designed to inhibit several kinases.[1][2] While it has high affinity for TrkA, c-Met, Ron, and Flt3, it can also inhibit other kinases to a lesser extent, particularly at higher concentrations.[1][4] These off-target effects can lead to unexpected phenotypes. It is crucial to use the lowest effective concentration of this compound to minimize off-target activity and to validate key findings with a secondary, structurally unrelated inhibitor if possible.
Q5: My cells are developing resistance to this compound over time. What are the potential mechanisms?
Acquired resistance to this compound can occur through two primary mechanisms:
-
On-target alterations: This involves genetic mutations in the kinase domain of the target proteins (e.g., TrkA or c-Met) that prevent this compound from binding effectively.
-
Off-target bypass pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on the pathways inhibited by this compound, thus promoting survival and proliferation.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Efficacy
| Potential Cause | Troubleshooting Steps |
| Compound Instability in Media | 1. Prepare fresh dilutions of this compound in pre-warmed media for each experiment. 2. For long-term experiments (>24 hours), consider replenishing the media with fresh this compound at regular intervals. 3. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Compound Precipitation | 1. Visually inspect the culture media for any signs of precipitation after adding this compound. 2. When diluting the DMSO stock, add it dropwise to the pre-warmed media while gently swirling to ensure proper mixing. 3. Consider a stepwise dilution of the stock solution in a smaller volume of media before adding it to the final culture volume. |
| Cellular Health and Density | 1. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of treatment. 2. Maintain a consistent cell seeding density across all experiments. 3. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Inaccurate Compound Concentration | 1. Calibrate pipettes regularly to ensure accurate liquid handling. 2. Prepare a master mix of the final this compound dilution to be added to all relevant wells to ensure consistency. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Ensure a single-cell suspension before plating by gently pipetting to break up clumps. 2. Mix the cell suspension thoroughly before and during plating to prevent settling. |
| Edge Effects in Multi-well Plates | 1. To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. 2. Ensure proper humidification in the incubator. |
| Inconsistent Pipetting | 1. Use a multi-channel pipette for adding reagents to multiple wells simultaneously. 2. Ensure the pipette tips are fully submerged in the liquid without touching the bottom of the well. |
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) |
| TrkA | 43.3 |
| c-Met | 80 |
| Flt3 | 30 |
| ALK | 780 |
| Aurora A | 590 |
Data sourced from in vitro kinase assays.[1][4]
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| KM12C | Colon Cancer | 220 nM |
| Various | Various | 0.01 - 4.22 µM |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.[2]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in media).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.[3]
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases (RTKs), blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Validation & Comparative
KRC-108 vs. Cabozantinib for Renal Cell Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KRC-108 and cabozantinib (B823) for the treatment of renal cell carcinoma (RCC). Cabozantinib is a well-established multi-targeted tyrosine kinase inhibitor with proven efficacy in RCC. In contrast, this compound is a preclinical investigational compound with limited public data, primarily in non-RCC models. This comparison, therefore, juxtaposes a clinically validated therapeutic against a compound in the early stages of research, highlighting their distinct mechanisms of action and stages of development.
I. Overview and Mechanism of Action
Cabozantinib is an oral small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor pathogenesis, including vascular endothelial growth factor receptors (VEGFR), MET, and AXL. By inhibiting these pathways, cabozantinib suppresses tumor angiogenesis, invasion, and metastasis. It is approved for the treatment of advanced RCC.[1][2][3][4][5]
This compound is a benzoxazole (B165842) compound identified as a potent inhibitor of Tropomyosin receptor kinase A (TrkA).[6][7] Further characterization has revealed its activity as a multi-kinase inhibitor, with inhibitory effects on c-Met, Flt3, and ALK.[6][8] Its anti-tumor effects have been demonstrated in preclinical models of colon cancer harboring NTRK1 gene fusions, where it induces cell cycle arrest and apoptosis.[6][7][8] There is currently no published data on the efficacy of this compound in renal cell carcinoma.
Table 1: General Characteristics
| Feature | This compound | Cabozantinib |
| Drug Type | Small molecule, benzoxazole compound | Small molecule, tyrosine kinase inhibitor |
| Primary Targets | TrkA, c-Met, Flt3, ALK[6][8][9] | VEGFR, MET, AXL, RET, KIT, FLT3[1][2][3] |
| Development Stage | Preclinical | Clinically approved for RCC |
| Known Indications | Investigational (preclinical data in colon cancer)[6][7] | Advanced Renal Cell Carcinoma, Hepatocellular Carcinoma, Medullary Thyroid Cancer |
II. Signaling Pathways
The distinct target profiles of this compound and cabozantinib result in the inhibition of different signaling cascades crucial for tumor growth and proliferation.
III. Comparative Efficacy Data
Direct comparative efficacy data between this compound and cabozantinib in renal cell carcinoma is unavailable. The following tables summarize the available data for each compound in their respective contexts.
Table 2: this compound Preclinical Efficacy (in non-RCC models)
| Parameter | Cell Line | Results | Source |
| In Vitro Growth Inhibition (GI50) | KM12C (Colon Cancer) | 220 nM | [6] |
| In Vivo Tumor Growth Inhibition | KM12C Xenograft Model | Showed anti-tumor activity | [6][7] |
| Mechanism of Action | KM12C (Colon Cancer) | Induced cell cycle arrest, apoptosis, and autophagy. Suppressed phosphorylation of Akt, PLCγ, and ERK1/2. | [6][7] |
Table 3: Cabozantinib Clinical Efficacy in Renal Cell Carcinoma
| Clinical Trial | Phase | Comparison | Patient Population | Key Efficacy Endpoints |
| METEOR | III | Cabozantinib vs. Everolimus (B549166) | Advanced RCC, progressed after prior VEGFR TKI therapy | Median Overall Survival: 21.4 months (Cabozantinib) vs. 16.5 months (Everolimus)[10][11][12][13]Median Progression-Free Survival: 7.4 months (Cabozantinib) vs. 3.9 months (Everolimus)[10][14]Objective Response Rate: 17% (Cabozantinib) vs. 3% (Everolimus)[10][11][13] |
| CABOSUN | II | Cabozantinib vs. Sunitinib (B231) | Previously untreated advanced RCC with intermediate- or poor-risk disease | Median Progression-Free Survival (IRC assessed): 8.6 months (Cabozantinib) vs. 5.3 months (Sunitinib)[15][16][17]Objective Response Rate (IRC assessed): 20% (Cabozantinib) vs. 9% (Sunitinib)[16][17]Median Overall Survival: 26.6 months (Cabozantinib) vs. 21.2 months (Sunitinib)[16] |
IRC: Independent Radiology Review Committee
IV. Experimental Protocols
Detailed experimental protocols for the clinical trials of cabozantinib and the preclinical studies of this compound are summarized below.
This compound: In Vitro and In Vivo Studies (Representative)
-
In Vitro Kinase Assay: The inhibitory activity of this compound against TrkA was evaluated using a standard in vitro kinase assay.
-
Cell Viability Assay: KM12C colon cancer cells were treated with varying concentrations of this compound to determine the GI50 value.
-
Western Blot Analysis: To elucidate the mechanism of action, KM12C cells were treated with this compound, and the phosphorylation status of downstream signaling molecules of TrkA (Akt, PLCγ, and ERK1/2) was assessed by Western blotting.[6]
-
Xenograft Model: The in vivo anti-tumor effect of this compound was evaluated in a xenograft model where KM12C cells were inoculated into BALB/c nu/nu mice.[6][7]
Cabozantinib: Clinical Trial Protocols (Summarized)
-
METEOR Trial (NCT01865747): A randomized, open-label, phase 3 trial.
-
Patient Population: 658 patients with advanced renal cell carcinoma who had progressed after at least one prior VEGFR tyrosine kinase inhibitor.
-
Intervention: Patients were randomized 1:1 to receive cabozantinib (60 mg once daily) or everolimus (10 mg once daily).
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival and objective response rate.[10][11][14]
-
-
CABOSUN Trial (NCT01835158): A randomized, open-label, phase 2 trial.
-
Patient Population: 157 treatment-naïve patients with advanced RCC of intermediate or poor risk according to IMDC criteria.
-
Intervention: Patients were randomized 1:1 to receive cabozantinib (60 mg once daily) or sunitinib (50 mg once daily, 4 weeks on, 2 weeks off).
-
Primary Endpoint: Progression-free survival.
-
Secondary Endpoints: Overall survival and objective response rate.[15][17][18][19]
-
V. Hypothetical Experimental Workflow for this compound in RCC
Given the preclinical status of this compound, the following workflow illustrates a potential path for its investigation in renal cell carcinoma.
VI. Conclusion
Cabozantinib is a cornerstone in the treatment of advanced renal cell carcinoma, with a well-defined mechanism of action and robust clinical data supporting its efficacy. This compound, on the other hand, is an early-stage investigational compound. While its multi-kinase inhibitory profile, including c-Met, suggests a potential rationale for its investigation in RCC, comprehensive preclinical and clinical studies are necessary to establish its safety and efficacy in this indication. This guide underscores the significant gap in the developmental stages of these two agents and highlights the extensive research required to translate a preclinical compound into a clinically effective therapy.
References
- 1. CABOMETYX® (cabozantinib) Mechanism of Action [cabometyxhcp.com]
- 2. An Evaluation of Cabozantinib for the Treatment of Renal Cell Carcinoma: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Cabozantinib in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Final Results of METEOR Trial: Cabozantinib vs Everolimus in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 11. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. actionkidneycancer.org [actionkidneycancer.org]
- 14. onclive.com [onclive.com]
- 15. actionkidneycancer.org [actionkidneycancer.org]
- 16. Cabozantinib versus sunitinib as initial therapy for metastatic renal cell carcinoma of intermediate or poor risk (Alliance A031203 CABOSUN randomised trial): Progression-free survival by independent review and overall survival update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Exelixis Announces Results from Randomized Phase 2 Trial CABOSUN Demonstrate Cabozantinib Significantly Improved Progression-Free Survival versus Sunitinib in Previously Untreated Advanced Renal Cell Carcinoma | Exelixis, Inc. [ir.exelixis.com]
- 19. ascopubs.org [ascopubs.org]
KRC-108 Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KRC-108 (also known as RC108) combination therapy studies. This compound is a multi-kinase inhibitor targeting key oncogenic drivers, and its evaluation in combination with other anti-cancer agents is a promising area of research.
This guide summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support further investigation into this compound combination strategies.
Preclinical Combination Studies
This compound in Combination with Chemotherapy
A key preclinical study investigated the synergistic effects of this compound with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in a colon cancer model.
Quantitative Data Summary: this compound + 5-FU in Colon Cancer
| Parameter | This compound Monotherapy | 5-FU Monotherapy | This compound + 5-FU Combination | Synergy Assessment | Cell Line | Reference |
| GI₅₀ | 220 nM | 2.90 μM | Not explicitly stated, but ratio for combination treatment was 1:13.3 based on GI₅₀ values. | Combination Index (CI) = 0.579 (indicating synergism) | KM12C | [1] |
| In Vivo Tumor Growth Inhibition (TGI) | 73.0% (at 80 mg/kg) | Data not provided | Data not provided | Not applicable | KM12C Xenograft | [1] |
Experimental Protocol: In Vivo Xenograft Model for this compound + 5-FU Study
-
Cell Line: KM12C human colon cancer cells, which harbor an NTRK1 gene fusion.
-
Animal Model: Female BALB/c nu/nu mice.
-
Tumor Implantation: KM12C cells were subcutaneously inoculated into the mice.
-
Treatment Groups:
-
Vehicle control (PBS)
-
This compound (40 mg/kg, oral gavage)
-
This compound (80 mg/kg, oral gavage)
-
5-FU (dose not specified, likely based on GI₅₀ ratio)
-
This compound + 5-FU combination
-
-
Dosing Schedule: Daily oral gavage for 14 days.
-
Efficacy Endpoints: Tumor volume was measured on days 7 and 14. Tumor weight was measured at the end of the study.
-
Synergy Calculation: The combination index (CI) was calculated based on the cell viability assay to determine synergism.
Clinical Combination Studies
This compound, under the designation RC108, is currently being evaluated in several clinical trials in combination with targeted therapies and immunotherapies. RC108 is described as an antibody-drug conjugate (ADC) targeting c-Met.
RC108 in Combination with Targeted Therapy (Furmonertinib)
A Phase Ib/II clinical trial (NCT05821933) is evaluating RC108 in combination with furmonertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR mutations and MET overexpression who have progressed on prior EGFR-TKI treatment.[2][3]
Quantitative Data Summary: RC108 + Furmonertinib in NSCLC (Phase Ib/II)
| Efficacy Endpoint | 2.0 mg/kg RC108 + Furmonertinib Cohort (n=24) | Subgroup with specific MET expression¹ (n=18) | Reference |
| Objective Response Rate (ORR) | 37.5% (95% CI: 18.8-59.4) | 50.0% (95% CI: 26.0-74.0) | [3] |
| Disease Control Rate (DCR) | 75.0% (95% CI: 53.3-90.2) | 83.3% (95% CI: 58.6-96.4) | [3] |
| Progression-Free Survival (PFS) | Data immature | Data immature | [3] |
| Overall Survival (OS) | Data immature | Data immature | [3] |
¹Patients with ≥10% of tumor cells with 1+/2+/3+ membrane staining and ≤20% tumor cells with strong (3+) cytoplasmic staining.[3]
Experimental Protocol: NCT05821933 (RC108 + Furmonertinib)
-
Study Design: Open-label, single-arm, multicenter Phase Ib/II study.
-
Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with MET overexpression who have failed prior EGFR-TKI therapy.[2][3]
-
Treatment Arms:
-
RC108 (intravenously) in combination with furmonertinib (orally).[3]
-
-
Primary Endpoints: Safety and Objective Response Rate (ORR).[3]
-
Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), Disease Control Rate (DCR), and Overall Survival (OS).
RC108 in Combination with Immunotherapy (Toripalimab and other PD-1 Inhibitors)
RC108 is also being investigated in combination with PD-1 inhibitors for the treatment of various solid tumors.
-
NCT05821933: This trial also includes cohorts evaluating RC108 in combination with furmonertinib and the PD-1 inhibitor toripalimab in patients with advanced EGFR-mutated NSCLC.[2]
-
Collaboration with Innovent Biologics: A clinical trial is underway to evaluate RC108 in combination with sintilimab (a PD-1 inhibitor) in Chinese patients with advanced solid tumors.[4] Preclinical studies suggest that RC108 can induce tumor-specific adaptive immunity and increase T cell infiltration in the tumor microenvironment, providing a rationale for combination with a PD-1 inhibitor.[2]
As of the latest available information, specific quantitative efficacy data from the immunotherapy combination trials have not been publicly released.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: TrkA Signaling Pathway
This compound has been shown to inhibit the Tropomyosin receptor kinase A (TrkA) signaling pathway. TrkA is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF) or through oncogenic fusions (e.g., NTRK1 fusion), triggers downstream signaling cascades that promote cell proliferation and survival. This compound blocks the phosphorylation of TrkA, thereby inhibiting these downstream signals.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Innovent and RemeGen Enter into Clinical Trial Collaboration Investigating Combination Therapy of TYVYT® (sintilimab injection) and Novel ADC Candidates for Advanced Solid Tumors in China [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. RemeGen and Innovent Collaborate on Clinical Trials to Evaluate the Potential of RC88 and RC108 Combined with PD-1 Therapy for Advanced Solid Tumors [prnewswire.com]
KRC-108 Demonstrates Synergistic Anti-Tumor Effects with 5-Fluorouracil in Preclinical Colon Cancer Models
For Immediate Release
Seoul, South Korea - New preclinical data reveals that the novel TrkA kinase inhibitor, KRC-108, exhibits a synergistic effect when combined with the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in inhibiting the growth of colon cancer cells harboring an NTRK1 gene fusion. This finding suggests a promising new therapeutic strategy for this specific subset of colorectal cancer patients.
This compound is a potent inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that, when activated by gene fusions, can drive the growth and survival of various cancers. The study, published in Biomolecules & Therapeutics, investigated the anti-tumor activity of this compound alone and in combination with 5-FU in the KM12C human colon cancer cell line, which is characterized by an NTRK1 gene fusion.[1]
Quantitative Analysis of Synergistic Efficacy
The in vitro study demonstrated that this compound and 5-FU individually inhibited the growth of KM12C cells with GI₅₀ values (the concentration required to inhibit cell growth by 50%) of 220 nM and 2.90 µM, respectively. When combined at a fixed ratio of 1:13.3 (this compound to 5-FU), the treatment resulted in a Combination Index (CI) of 0.579.[1] A CI value of less than 1 indicates a synergistic interaction, meaning the combined effect of the two drugs is greater than the sum of their individual effects.
| Compound | Cell Line | GI₅₀ | Combination Index (CI) with 5-FU |
| This compound | KM12C | 220 nM | 0.579 |
| 5-Fluorouracil (5-FU) | KM12C | 2.90 µM | N/A |
| Table 1: In Vitro Efficacy of this compound and 5-Fluorouracil in KM12C Colon Cancer Cells.[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the TrkA signaling pathway. In cancers with an NTRK1 gene fusion, the resulting TrkA fusion protein is constitutively active, leading to the continuous activation of downstream signaling pathways that promote cell proliferation and survival. This compound blocks the phosphorylation of TrkA, thereby inhibiting downstream signaling molecules such as PLCγ, Akt, and ERK1/2.
Experimental Protocols
Cell Viability Assay: The synergistic effect of this compound and 5-FU was evaluated using a cell viability assay. KM12C colon cancer cells were seeded in 96-well plates and treated with this compound, 5-FU, or a combination of both for 72 hours. The ratio of this compound to 5-FU was fixed at 1:13.3, based on their individual GI₅₀ values. Cell growth was measured using the EZ-Cytox Cell Viability Assay kit. The data was then analyzed using CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method, which provides a quantitative measure of drug interaction.[1]
Conclusion and Future Directions
The synergistic activity of this compound with 5-FU in a preclinical model of NTRK fusion-positive colon cancer provides a strong rationale for further investigation. This combination has the potential to enhance the therapeutic efficacy of standard chemotherapy and overcome potential drug resistance. Further in vivo studies and clinical trials are warranted to evaluate the safety and efficacy of this combination in patients. The findings also highlight the importance of biomarker testing for NTRK gene fusions in colorectal cancer to identify patients who may benefit from targeted therapies like this compound.
References
KRC-108 vs. Crizotinib: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the preclinical profiles of KRC-108 and the established multi-kinase inhibitor, crizotinib (B193316). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies. We present a side-by-side analysis of their target profiles, in vitro and in vivo activities, and the experimental methodologies used to generate these data.
Introduction
This compound is an investigational multi-kinase inhibitor, while crizotinib is an FDA-approved therapeutic for specific cancers, notably non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1][2] Both molecules inhibit multiple tyrosine kinases implicated in oncogenesis, presenting an opportunity for a comparative analysis of their potential therapeutic applications. This guide aims to provide an objective overview to inform further research and development.
Target Kinase Profile
This compound and crizotinib exhibit distinct primary target profiles, with some overlap. This compound has been characterized as a potent inhibitor of TrkA, Flt3, and c-Met, with weaker activity against ALK.[3][4][5][6] In contrast, crizotinib is a well-established inhibitor of ALK, ROS1, and c-Met.[1][2][7]
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC₅₀ (nM) | Crizotinib IC₅₀ (nM) |
| TrkA | 43.3[4][5][6] | Data not available |
| ALK | 780[5][6] | ~50 (in lymphoma cells)[8] |
| ROS1 | Data not available | Potent inhibitor[8] |
| c-Met | 80[5][6] | Potent inhibitor[7][9] |
| Flt3 | 30[5][6] | Data not available |
| Ron | Potent inhibitor[3] | Inhibitor[7][10] |
| Aurora A | 590[5][6] | Data not available |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
In Vitro Cellular Activity
The differential kinase inhibitory profiles of this compound and crizotinib translate to distinct patterns of activity in cell-based assays. This compound demonstrates potent growth inhibition in cancer cell lines with TrkA fusions, while crizotinib is highly effective in cell lines driven by ALK or ROS1 rearrangements. Both compounds show activity in c-Met dependent cell lines.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration | This compound GI₅₀ | Crizotinib IC₅₀/GI₅₀ |
| KM12C | Colon Cancer | TPM3-NTRK1 Fusion | 220 nM[4][5] | Data not available |
| H3122 | NSCLC | EML4-ALK Fusion | Data not available | Potent inhibition[8] |
| H1993 | NSCLC | MET Amplification | Data not available | Dose-dependent inhibition[11] |
| Various | Various | Not specified | 0.01 - 4.22 µM[3][12] | Data not available |
GI₅₀ represents the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Efficacy
Preclinical xenograft models have demonstrated the anti-tumor activity of both this compound and crizotinib. This compound has shown efficacy in a TrkA fusion-positive colon cancer model, while crizotinib has well-documented activity in ALK-positive NSCLC and MET-amplified tumor models.
Table 3: In Vivo Anti-Tumor Activity
| Compound | Xenograft Model | Cancer Type | Efficacy Endpoint | Result |
| This compound | KM12C (TPM3-NTRK1) | Colon Cancer | Tumor Growth Inhibition (TGI) | 73.0% at 80 mg/kg[5] |
| This compound | HT29 | Colorectal Cancer | Tumor Growth Inhibition | Effective[3][12] |
| This compound | NCI-H441 | Lung Cancer | Tumor Growth Inhibition | Effective[3][12] |
| Crizotinib | H3122 (EML4-ALK) | NSCLC | Tumor Regression | Significant[8] |
| Crizotinib | MET-amplified models | NSCLC | Tumor Regression | Effective[8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary signaling pathways inhibited by this compound and crizotinib are depicted below. This compound primarily targets the TrkA signaling cascade, while crizotinib predominantly inhibits the ALK/ROS1 and c-Met pathways.
Caption: Simplified signaling pathways targeted by this compound and crizotinib.
Experimental Workflows
The following diagrams illustrate typical workflows for key preclinical experiments used to characterize kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Typical workflow for a cell-based proliferation assay.
Caption: Standard workflow for an in vivo tumor xenograft study.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the key assays mentioned in this guide.
In Vitro Kinase Assay (TR-FRET Method)
-
Reagent Preparation : Prepare a reaction buffer containing a final concentration of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Prepare serial dilutions of the test compound (this compound or crizotinib) in DMSO.
-
Reaction Setup : In a 384-well plate, add the test compound, recombinant kinase, and a biotinylated peptide substrate.
-
Initiation : Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and detect phosphorylation using a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
Data Analysis : Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression model.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells in a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ value.
In Vivo Tumor Xenograft Model
-
Cell Implantation : Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., KM12C for this compound, H3122 for crizotinib) in a mixture with Matrigel into the flank of athymic nude mice.
-
Tumor Growth : Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Treatment : Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound at 80 mg/kg) or vehicle control orally once daily.
-
Monitoring : Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) and body weight twice weekly.
-
Endpoint : Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
This compound and crizotinib are multi-kinase inhibitors with distinct but overlapping target profiles. This compound shows particular promise as a potent inhibitor of TrkA, suggesting its potential as a therapeutic agent for Trk fusion-positive cancers. Crizotinib remains a standard-of-care for ALK- and ROS1-rearranged NSCLC. The overlapping activity against c-Met suggests potential for both agents in MET-driven malignancies. This comparative guide provides a foundation for researchers to explore the therapeutic potential of these compounds in relevant preclinical models. The provided experimental frameworks can serve as a starting point for further investigation and validation.
References
- 1. In vitro kinase assay [protocols.io]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KRC-108: A Step-by-Step Guide for Laboratory Professionals
This guide provides comprehensive procedures for the safe and compliant disposal of KRC-108, a multi-component epoxy terrazzo flooring system. The following instructions are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical product in a laboratory setting. Adherence to these protocols is essential to minimize environmental impact and maintain a safe working environment.
This compound is identified as a system consisting of at least two primary components: Part A, an epoxy resin, and Part B, a hardener. Both components are classified as hazardous materials and require specific disposal methods in accordance with local, state, and federal regulations.
I. Immediate Safety and Hazard Information
Prior to handling this compound for disposal, it is crucial to be aware of the specific hazards associated with each component. Personal protective equipment (PPE) must be worn at all times.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Component | Key Hazards | Required PPE |
| This compound Part A (Epoxy Resin) | - Causes skin irritation[1] - May cause an allergic skin reaction[1] - Causes eye irritation[1] - Toxic to aquatic life with long-lasting effects[1] | - Impervious gloves (e.g., Butyl rubber)[2] - Splash-proof chemical goggles[3] - Protective clothing to prevent skin contact[2] - NIOSH/MSHA approved respiratory protection if ventilation is inadequate[2][4] |
| This compound Part B (Hardener) | - Causes severe skin burns and eye damage[5] - Harmful in contact with skin[5] - Harmful if swallowed[5] - Harmful if inhaled[5] - Corrosive to the respiratory tract[5] | - Impervious gloves (e.g., Butyl rubber)[2] - Splash-proof chemical goggles and face shield[2][3] - Chemical-resistant apron or coveralls[2] - NIOSH/MSHA approved respiratory protection[2][4] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of unreacted this compound components.
1. Segregation and Labeling:
-
Keep Part A and Part B in their original, tightly closed containers.[3][4]
-
Ensure containers are clearly labeled with the chemical name and associated hazards.
-
Do not mix with other waste streams.
2. Waste Collection:
-
Designate a specific, well-ventilated area for the accumulation of this compound waste.
-
Place the sealed containers of Part A and Part B into a larger, compatible, and labeled hazardous waste container.
3. Small Spill Management:
-
In the event of a small spill, avoid direct contact.
-
Absorb the spill with an inert material such as clay, sand, or other non-combustible absorbent.[3]
-
Place the absorbent material into a covered and labeled container for disposal.[3]
4. Engage a Licensed Waste Disposal Contractor:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Provide the contractor with the Safety Data Sheets (SDS) for both Part A and Part B to ensure they are equipped to handle the specific chemical waste.
-
Disposal methods may include incineration at an approved facility or placement in an approved landfill, as determined by the waste disposal contractor and local regulations.[3]
5. Documentation:
-
Maintain a detailed record of the disposed chemicals, including quantities and disposal dates.
-
Retain all documentation provided by the hazardous waste contractor as proof of compliant disposal.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: this compound Disposal Workflow.
This comprehensive guide ensures that laboratory professionals can manage and dispose of this compound in a manner that is safe, efficient, and compliant with all relevant regulations. By following these procedures, you contribute to a culture of safety and environmental responsibility within your organization.
References
Essential Safety Protocols for Handling KRC-108 in a Research Environment
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of KRC-108, a potent benzoxazole (B165842) compound identified as a TrkA kinase inhibitor with anti-tumor properties. Given its use in preclinical cancer research, all handling, storage, and disposal must be conducted with stringent safety measures to protect laboratory personnel and the environment.[1]
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1146944-35-5) is not publicly available, the safety protocols outlined below are based on guidelines for handling potent kinase inhibitors and structurally similar hazardous compounds.[2][3] As a biologically active small molecule, this compound should be treated as potentially hazardous upon inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to minimize exposure. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Certified chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Handling and Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Handling and Experimental Use
-
Designated Area: All work with this compound, especially with the solid compound and concentrated solutions, must be conducted in a designated and clearly marked area.
-
Ventilation: All manipulations of the solid form of this compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of aerosols or dust.
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling this compound. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound (e.g., pipette tips, gloves, empty vials, absorbent paper) must be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams. As a benzoxazole derivative, it may be classified with halogenated organic compounds, but always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
-
-
Waste Container and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and its CAS number "1146944-35-5."
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the waste container is kept in secondary containment to prevent spills.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
-
Experimental Protocols
Due to the absence of a specific SDS, no standardized experimental protocols are provided. All researchers must develop their own standard operating procedures (SOPs) for experiments involving this compound, incorporating the safety measures outlined in this document. These SOPs should be reviewed and approved by the institution's safety committee.
Visualizing the this compound Handling Workflow
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
